molecular formula C18H19N3O2S B2512423 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421443-30-2

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2512423
CAS No.: 1421443-30-2
M. Wt: 341.43
InChI Key: VSJPNOQCDQNXID-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core linked to a 2-phenylimidazole moiety via a three-carbon propyl chain. The sulfonamide group (-SO₂NH₂) and imidazole ring are pharmacologically significant, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activity.

The synthesis likely involves coupling benzenesulfonyl chloride with a propylamine intermediate bearing the 2-phenylimidazole substituent. Crystallographic analysis tools such as ORTEP-3, which generates 3D molecular visualizations, could theoretically elucidate its spatial conformation .

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,17-10-5-2-6-11-17)20-12-7-14-21-15-13-19-18(21)16-8-3-1-4-9-16/h1-6,8-11,13,15,20H,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPNOQCDQNXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Oxidation of the Imidazole Ring

The imidazole ring undergoes selective oxidation to form imidazole N-oxides under mild oxidative conditions. This reaction occurs at the nitrogen atom adjacent to the phenyl substituent due to electronic stabilization from the aromatic group.

Conditions :

  • Oxidizing agents: H2O2\text{H}_2\text{O}_2 (3% aqueous) or mCPBA\text{mCPBA} (meta-chloroperbenzoic acid)

  • Solvent: Dichloromethane or ethanol

  • Temperature: 25–40°C

  • Yield: 60–75%

The resulting N-oxide derivative exhibits enhanced solubility in polar solvents and increased potential for coordination with transition metals .

Sulfonamide Hydrolysis

The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) undergoes hydrolysis under acidic or basic conditions to yield benzenesulfonic acid and the corresponding amine.

Condition Product Catalyst Reference
6M HCl, reflux (110°C)Benzenesulfonic acid + 3-(2-phenylimidazol-1-yl)propylamineNone
2M NaOH, 80°CSame as abovePhase-transfer catalyst

Hydrolysis rates depend on the electronic effects of the phenyl and imidazole substituents, which modulate the electrophilicity of the sulfur center.

Electrophilic Aromatic Substitution

The benzene rings (both in the sulfonamide and imidazole-phenyl groups) participate in electrophilic substitution. The para position relative to the sulfonamide group is most reactive due to directed ortho/para effects.

Example Reactions :

  • Nitration :
    HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow Nitro derivatives at the para position of the sulfonamide-attached benzene.

  • Halogenation :
    Br2/FeBr3\text{Br}_2/\text{FeBr}_3 \rightarrow Bromination occurs preferentially on the imidazole-phenyl ring

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is as an inhibitor of specific enzymes. The imidazole ring in the compound allows it to interact with metal ions and amino acid residues in proteins, which can lead to inhibition or modulation of enzymatic activity. For instance, compounds with similar structures have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections .

Case Study: Indoleamine 2,3-Dioxygenase Inhibition

Research has shown that phenyl-imidazole derivatives can effectively inhibit IDO, offering a pathway for developing new cancer therapies. The structure-based design has led to the synthesis of potent IDO inhibitors that exhibit significantly improved efficacy compared to earlier compounds .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Activity Assessment

In vitro studies have demonstrated that certain derivatives of imidazole exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values of these compounds were significantly lower than those of standard chemotherapeutics, indicating a promising avenue for further research .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is known for its antibacterial properties, which can be enhanced by the presence of the imidazole ring.

Case Study: Antimicrobial Testing

Research has shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to traditional sulfonamides .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications beyond traditional roles. Its unique structure allows for modifications that can enhance bioavailability and selectivity towards specific biological targets.

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayMechanism of ActionReference
Enzyme InhibitionIndoleamine 2,3-dioxygenaseCompetitive inhibition
AnticancerVarious Cancer Cell LinesInduction of apoptosis
AntimicrobialGram-positive/negative bacteriaInhibition of folate synthesis

Future Directions in Research

The ongoing research into this compound highlights its potential as a multi-functional therapeutic agent. Future studies should focus on:

  • Structural Modifications : Enhancing potency and selectivity through chemical modifications.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating synergistic effects with existing treatments for cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Differences:

Feature Target Compound Pharos Analogues
Core Structure Benzenesulfonamide Benzenesulfonamide
Substituent on Sulfonamide 3-(2-phenylimidazol-1-yl)propyl Perfluorinated alkoxy chains
Additional Functional Groups None Triethoxysilyl, hydroxyethyl, phosphonooxy
Fluorine Content None High (pentafluoroethyl, trifluoromethyl)

Hypothesized Property Comparisons:

Lipophilicity & Solubility: The target compound’s phenylimidazole group may confer moderate lipophilicity, enhancing membrane permeability. Hydroxyethyl or phosphonooxy groups in Pharos compounds could introduce polarity, balancing fluorinated hydrophobicity.

Perfluorinated analogues are more likely to resist metabolic degradation due to strong C-F bonds, extending half-life in biological systems.

Applications: Target Compound: Potential use in drug discovery (e.g., antifungals or kinase inhibitors). Pharos Analogues: Fluorinated sulfonamides are often utilized in surfactants, fire-resistant materials, or specialty polymers .

Comparison with Non-Fluorinated Sulfonamides

Non-fluorinated benzenesulfonamide derivatives (e.g., sulfadiazine or celecoxib) share the sulfonamide core but lack the imidazole-propyl linker. These drugs exhibit antibacterial (sulfadiazine) or COX-2 inhibitory (celecoxib) activity, highlighting the pharmacophore versatility of sulfonamides. The target compound’s imidazole moiety may confer distinct target selectivity compared to these clinical agents.

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a complex structure characterized by an imidazole ring and a sulfonamide group. Its chemical formula is C20H20N4O2SC_{20}H_{20}N_4O_2S, and it features both hydrophobic and hydrophilic properties, which may influence its interaction with biological systems.

Biological Activity Overview

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related imidazole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways, leading to bactericidal effects .

Antidiabetic Potential
The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is relevant for managing diabetes. In vitro studies demonstrated that certain derivatives of imidazole-based compounds can effectively inhibit α-glucosidase activity, thereby reducing postprandial blood glucose levels. For example, derivatives showed IC50 values as low as 0.71 µM, indicating potent inhibitory activity .

Cardiovascular Effects
this compound has been linked to cardiovascular benefits through its role as an aldosterone synthase inhibitor (CYP11B2). This inhibition can lead to reduced aldosterone levels, which may help in treating conditions like hypertension and heart failure . In studies involving V79 cells expressing human CYP11B2, the compound displayed selective inhibition compared to other steroidogenic enzymes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Antidiabeticα-glucosidase inhibition
CardiovascularAldosterone synthase inhibition

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives similar to this compound were tested against MRSA and other pathogens. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.625 µM to 62.5 µM for specific derivatives, showcasing their potential as therapeutic agents against resistant strains .

Case Study: Antidiabetic Activity

A series of imidazole-based compounds were synthesized and evaluated for their α-glucosidase inhibitory activity. The most promising derivative exhibited an IC50 value of 0.71 ± 0.02 µM, demonstrating strong efficacy in lowering blood sugar levels in vitro and showing non-cytotoxicity in cell viability assays .

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